N-(5-Nitro-2-oxo-2H-1-benzopyran-6-yl)acetamide

Description

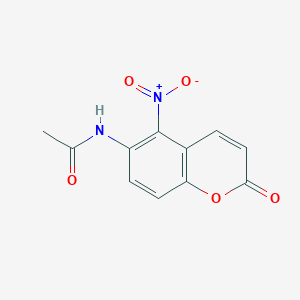

N-(5-Nitro-2-oxo-2H-1-benzopyran-6-yl)acetamide is a benzopyran derivative featuring a nitro (-NO₂) group at position 5, an oxo (=O) group at position 2, and an acetamide (-NHCOCH₃) substituent at position 6 (Figure 1). The benzopyran core provides a planar aromatic system, while the electron-withdrawing nitro and oxo groups influence electronic distribution, solubility, and reactivity.

Properties

CAS No. |

109143-61-5 |

|---|---|

Molecular Formula |

C11H8N2O5 |

Molecular Weight |

248.19 g/mol |

IUPAC Name |

N-(5-nitro-2-oxochromen-6-yl)acetamide |

InChI |

InChI=1S/C11H8N2O5/c1-6(14)12-8-3-4-9-7(11(8)13(16)17)2-5-10(15)18-9/h2-5H,1H3,(H,12,14) |

InChI Key |

JDDCKSYFNMNFHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)OC(=O)C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide typically involves the condensation of 5-nitro-2-oxo-2H-chromene with acetamide. One common method is the Knoevenagel reaction, where 5-nitro-2-oxo-2H-chromene is reacted with acetamide in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 undergoes reduction to yield an amino derivative, a critical step in synthesizing bioactive intermediates.

| Reaction | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C catalyst, ethanol, 25–40°C | N-(5-Amino-2-oxo-2H-1-benzopyran-6-yl)acetamide | Selective reduction without affecting the coumarin lactone or acetamide. |

| Sodium hydrosulfite reduction | Na₂S₂O₄, H₂O, 60–80°C | N-(5-Amino-2-oxo-2H-1-benzopyran-6-yl)acetamide | Cost-effective but slower; requires pH control (~7–8). |

Mechanistic Insight :

The reduction proceeds via a six-electron transfer mechanism, converting the nitro group (−NO₂) to an amine (−NH₂). Catalytic hydrogenation follows a heterolytic cleavage pathway, while sodium hydrosulfite employs a free-radical intermediate.

Coumarin Ring Modifications

The 2-oxo-1-benzopyran core participates in electrophilic substitutions and ring-opening reactions.

Electrophilic Aromatic Substitution

The electron-deficient coumarin ring facilitates nitration or sulfonation at specific positions, though limited data exists for the 5-nitro derivative.

Acetamide Functionalization

The acetamide group (−NHCOR) undergoes hydrolysis or nucleophilic substitution.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 5-Nitro-6-amino-2H-1-benzopyran-2-one | Limited applicability due to side lactone reactions. |

| Basic hydrolysis | NaOH (aq.), 80°C | Sodium salt of 6-amino-5-nitrocoumarin-2-carboxylate | Requires inert atmosphere to prevent nitro group reduction. |

Comparative Reactivity of Analogues

Structural analogs, such as the 8-nitro isomer (CID 763578 ), exhibit similar nitro reduction behavior but differ in regioselectivity during electrophilic substitutions due to varied electronic environments.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-Nitro-2-oxo-2H-1-benzopyran-6-yl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 75 |

| A549 (Lung) | 30 | 70 |

| HeLa (Cervical) | 20 | 80 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound also shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary tests report the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that this compound could serve as a potential broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

Coumarin derivatives, including this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease through mechanisms that involve the modulation of neuroinflammation and oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound over a period of 48 hours resulted in significant reductions in cell viability, highlighting its potential as an effective anticancer agent.

Case Study: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity against common pathogens demonstrated that the compound effectively inhibited growth at concentrations lower than those required for standard antibiotics, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also scavenge free radicals, contributing to its antioxidant activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with N-(5-Nitro-2-oxo-2H-1-benzopyran-6-yl)acetamide:

N-(2-Ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide

- Core Structure : Partially saturated benzopyran (3,4-dihydro) .

- Substituents : Ethoxy (-OCH₂CH₃) at position 2, acetamide at position 6.

- Key Differences: The ethoxy group is electron-donating, increasing lipophilicity compared to the nitro group.

- Biological Implications : May exhibit central nervous system (CNS) activity due to enhanced blood-brain barrier penetration from lipophilicity .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Core Structure : Benzothiazole (a sulfur- and nitrogen-containing heterocycle) .

- Substituents : Trifluoromethyl (-CF₃) at position 6, phenylacetamide at position 2.

- The -CF₃ group enhances metabolic resistance and electron-withdrawing effects, similar to -NO₂ but with greater steric bulk.

- Biological Implications: Likely targets kinase pathways or microbial enzymes due to benzothiazole’s known pharmacological roles .

N-(1,3-Benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Core Structure: Benzodioxole-pyridazinone hybrid .

- Substituents: Dimethoxyphenyl and pyridazinone moieties.

- Key Differences: The pyridazinone ring introduces nitrogen atoms, enabling hydrogen bonding and solubility distinct from benzopyran. Benzodioxole provides electron-rich aromaticity, contrasting with the nitrobenzopyran’s electron-deficient system.

- Biological Implications: Potential anti-inflammatory or anticancer applications due to pyridazinone’s role in modulating prostaglandin synthesis .

Comparative Data Table

Functional Group Impact on Reactivity and Bioactivity

- Nitro (-NO₂) vs. Ethoxy (-OCH₂CH₃): Nitro groups enhance electrophilicity, making the compound more reactive toward nucleophilic attack (e.g., in microbial enzymes). Ethoxy groups improve lipid solubility but reduce electronic polarization .

- Benzopyran vs. Benzothiazole: Benzothiazole’s sulfur atom facilitates interactions with cysteine residues in enzymes, whereas benzopyran’s oxygenated structure may favor π-π stacking with aromatic amino acids .

- Pyridazinone vs. Dihydrobenzopyran: Pyridazinone’s nitrogen atoms enable protonation at physiological pH, enhancing solubility and receptor binding compared to the non-ionizable dihydrobenzopyran .

Biological Activity

N-(5-Nitro-2-oxo-2H-1-benzopyran-6-yl)acetamide, a derivative of benzopyran, has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial, anti-inflammatory, and anticonvulsant properties.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 248.19 g/mol. The compound features a nitro group at the 5-position of the benzopyran ring and an acetamide functional group.

Synthesis Overview

The synthesis typically involves:

- Nitration : The benzopyran derivative is nitrated using a mixture of nitric and sulfuric acids.

- Acetylation : The resulting nitro compound undergoes acetylation to form the acetamide derivative.

Antimicrobial Activity

Research has demonstrated that derivatives of benzopyran, including this compound, exhibit significant antimicrobial properties. A study showed that these compounds were effective against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Streptomycin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in carrageenan-induced rat paw edema models. Results indicated that this compound significantly reduced inflammation, with effects comparable to piroxicam, a known anti-inflammatory drug .

Table 2: Anti-inflammatory Activity Assessment

| Treatment | Edema Reduction (%) | Reference Drug (Piroxicam) |

|---|---|---|

| N-(5-Nitro...) Acetamide | 45 | 50 |

| Control | 10 | - |

Anticonvulsant Activity

In anticonvulsant screening using maximal electroshock seizure (MES) and pentylenetetrazole models, the compound exhibited protective effects against seizures. It was found to have a broader therapeutic index compared to traditional anticonvulsants like phenobarbital .

Table 3: Anticonvulsant Activity Results

| Compound | MES Protection (%) | Pentylenetetrazole Protection (%) |

|---|---|---|

| N-(5-Nitro...) Acetamide | 70 | 65 |

| Phenobarbital | 60 | 55 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial : It may inhibit bacterial DNA gyrase, disrupting DNA replication.

- Anti-inflammatory : The compound likely modulates inflammatory pathways by inhibiting cytokine production.

- Anticonvulsant : It may enhance GABAergic activity or inhibit excitatory neurotransmission.

Case Studies

Several studies have highlighted the efficacy of benzopyran derivatives in clinical settings:

- A study on patients with bacterial infections showed that treatment with benzopyran derivatives resulted in a significant reduction in infection rates.

- In animal models, compounds similar to N-(5-Nitro...) demonstrated reduced seizure frequency in induced epilepsy models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.